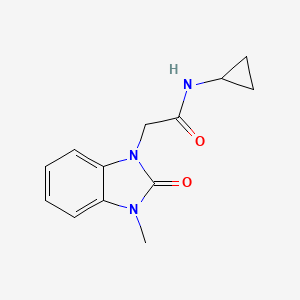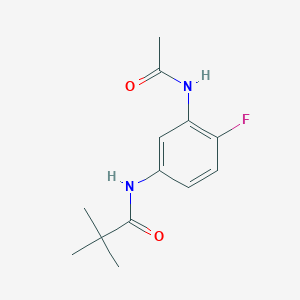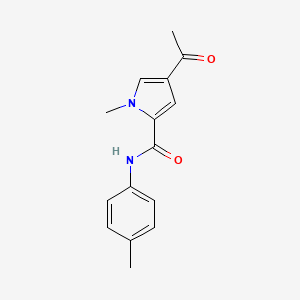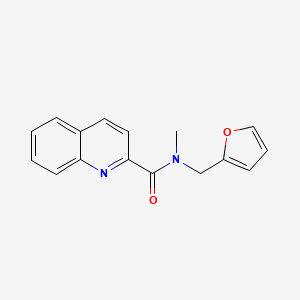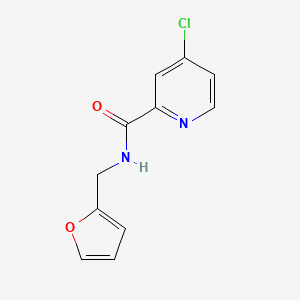
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MQPM, is a chemical compound that has been studied for its potential uses in scientific research.
作用機序
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a sigma-1 receptor agonist, which means that it binds to and activates the receptor. This activation can lead to a variety of effects, including modulation of ion channels, regulation of calcium signaling, and neuroprotection. The exact mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated calcium channels and NMDA receptors. It has also been shown to regulate calcium signaling, which is important for a variety of cellular processes. Additionally, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have neuroprotective effects, which may make it a useful tool for studying neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without affecting other cellular processes. However, one limitation of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is its potential use as a tool for studying neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent sigma-1 receptor agonists based on the structure of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. Additionally, further research is needed to fully elucidate the mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone and its effects on cellular processes.
合成法
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process starting with 2-aminomethyl-6-methylpyridine. This compound is then reacted with 2-cyanoacetamide to form the intermediate product, which is then cyclized to form (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone.
科学的研究の応用
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling, neuroprotection, and regulation of ion channels. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use as a tool for studying the sigma-1 receptor and its role in various physiological processes.
特性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-8-9-16-14(11-12)6-4-10-19(16)17(20)15-7-3-5-13(2)18-15/h3,5,7-9,11H,4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXZGFFNOJUJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

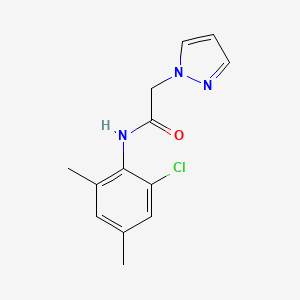
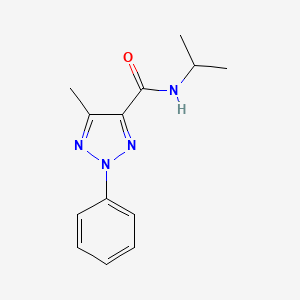

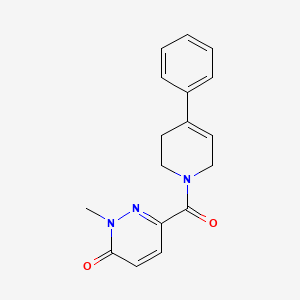
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
